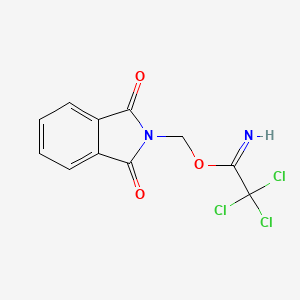

o-Phthalimidomethyl trichloroacetimidate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7Cl3N2O3 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C11H7Cl3N2O3/c12-11(13,14)10(15)19-5-16-8(17)6-3-1-2-4-7(6)9(16)18/h1-4,15H,5H2 |

InChI Key |

SIIZTWGIHDMOJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of O Phthalimidomethyl Trichloroacetimidate

Established Synthetic Methodologies

The synthesis of o-phthalimidomethyl trichloroacetimidate (B1259523) is a crucial process for its subsequent applications in organic synthesis. The established methodologies primarily focus on the reaction of a phthalimide-derived alcohol with trichloroacetonitrile (B146778), facilitated by a base.

The most commonly cited method for the preparation of o-phthalimidomethyl trichloroacetimidate involves the reaction of N-hydroxymethylphthalimide with trichloroacetonitrile. libretexts.org This reaction is typically carried out in a dry aprotic solvent, such as dichloromethane (B109758), to prevent unwanted side reactions. The key to this transformation is the use of a non-nucleophilic base to catalyze the addition of the hydroxyl group to the nitrile.

A frequently employed catalyst for this reaction is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). libretexts.org The reaction proceeds by the deprotonation of the hydroxyl group of N-hydroxymethylphthalimide by DBU, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in trichloroacetonitrile. The resulting intermediate is then protonated to yield the final product, this compound. The reaction is typically conducted at room temperature and can be completed within a few hours. libretexts.org

Figure 1: Synthesis of this compound from N-Hydroxymethylphthalimide and Trichloroacetonitrile using DBU as a catalyst.

Figure 1: Synthesis of this compound from N-Hydroxymethylphthalimide and Trichloroacetonitrile using DBU as a catalyst.While a robust method for the synthesis of this compound has been established with a reported yield of 87%, detailed studies on the systematic optimization of reaction conditions are not extensively documented in the literature. libretexts.org However, based on general principles of organic synthesis, several parameters could be adjusted to potentially enhance the yield and purity of the product.

The choice of base is critical. Strong, non-nucleophilic bases like DBU are effective, but other bases such as sodium hydride or potassium carbonate could also be explored. The catalyst loading would also be a key parameter to optimize, balancing reaction rate with potential side reactions.

Solvent polarity can influence the reaction rate and solubility of the reactants. While dichloromethane is commonly used, other aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) could be investigated. Temperature is another variable that could be optimized; while the reaction proceeds at room temperature, cooling or gentle heating might improve selectivity and yield. Finally, the stoichiometry of the reactants, particularly the excess of trichloroacetonitrile, could be fine-tuned to drive the reaction to completion while minimizing purification challenges. A systematic study varying these parameters would be necessary to fully optimize the synthesis.

Advanced Spectroscopic Elucidation

The structural confirmation of this compound relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

NMR spectroscopy is a powerful tool for the structural analysis of organic compounds.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals that confirm its structure. libretexts.org The methylene (B1212753) protons (CH₂) adjacent to the phthalimide (B116566) nitrogen and the imidate oxygen typically appear as a singlet. The proton of the N-H group in the imidate functionality also gives a characteristic signal, which can sometimes be broad. The aromatic protons of the phthalimide group will appear in the downfield region of the spectrum.

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.59 | br s | 1H | NH |

| 7.95 - 7.80 | m | 4H | Aromatic CH |

Note: This table is based on reported data and may vary slightly depending on the solvent and instrument used.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. While a specific experimental mass spectrum is not available in the reviewed literature, the fragmentation pattern can be predicted. Common fragmentation pathways would likely involve the cleavage of the C-O bond, the N-C bond, and the loss of the trichloroacetyl group.

Infrared spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound is not provided in the searched literature, the characteristic absorption peaks can be predicted based on its structure. The spectrum would be expected to show strong absorption bands for the carbonyl groups (C=O) of the phthalimide, typically around 1715-1775 cm⁻¹. A stretching vibration for the N-H bond of the imidate group would be expected in the region of 3300-3400 cm⁻¹. The C=N stretch of the imidate would likely appear around 1650 cm⁻¹. Additionally, characteristic peaks for the aromatic C-H bonds and the C-Cl bonds of the trichloroacetyl group would be present.

Mechanistic Frameworks and Computational Insights into O Phthalimidomethyl Trichloroacetimidate Reactivity

Principles of Trichloroacetimidate (B1259523) Activation

The activation of the trichloroacetimidate leaving group is the crucial first step in reactions involving donors like o-phthalimidomethyl trichloroacetimidate. This process can be initiated by both Brønsted and Lewis acids, which render the trichloroacetamide (B1219227) portion a better leaving group. numberanalytics.com The choice of catalyst is critical as it can significantly influence the reaction pathway, rate, and stereoselectivity. numberanalytics.com

Brønsted acids catalyze the activation of trichloroacetimidates by protonating the nitrogen atom of the imidate group. This protonation increases the electrophilicity of the anomeric carbon and facilitates the departure of the resulting trichloroacetamide. Studies have shown that Brønsted acids with a pKa lower than 5.0 are effective in activating trichloroacetimidate donors. nih.gov

The mechanism involves the transfer of a proton from the acid catalyst to the imidate nitrogen, creating a more labile leaving group. Catalysts such as triflic acid, diphenylphosphoric acid, and anhydrous tosylic acid have been evaluated for this purpose. umich.eduresearchgate.net For instance, triflic acid has been shown to provide complete rearrangement of a glycosyl trichloroacetimidate in just 10 minutes, highlighting its efficiency. researchgate.net

A key aspect of Brønsted acid catalysis is the potential to modulate the reaction mechanism. By selecting an appropriate acid, it is possible to influence the balance between SN1 and SN2 pathways. For example, certain catalytic systems, like a singly protonated phenanthrolinium salt, can function as a Brønsted acid to activate the donor while mitigating the rapid dissociation that leads to a carbocation intermediate, thereby favoring a more SN2-like pathway. nih.gov

| Brønsted Acid Catalyst | Observation | Reference |

| Triflic Acid | Provided complete rearrangement of a trichloroacetimidate donor in 10 minutes. | researchgate.net |

| Phenanthrolinium Salt (pKa ~4.8-5.2) | Functions as a suitable Brønsted acid to activate the donor and can mitigate rapid dissociation to an oxocarbenium ion. | nih.gov |

| Diphenylphosphoric Acid | Catalyzed glycosylation, leading to the formation of a covalent phosphate (B84403) intermediate. | umich.edu |

| Anhydrous Tosylic Acid | Used as a Brønsted acid catalyst in glycosylation reactions. | umich.edu |

Lewis acids are the most common activators for trichloroacetimidate donors. numberanalytics.comnumberanalytics.com Potent Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) and boron trifluoride diethyl etherate (BF3·OEt2) coordinate to the nitrogen atom of the trichloroacetimidate group. numberanalytics.comrsc.org This coordination serves the same purpose as protonation in Brønsted acid catalysis: it enhances the leaving group's ability, promoting the formation of a reactive intermediate. rsc.org

Trimethylsilyl Triflate (TMSOTf): TMSOTf is a highly effective catalyst that can promote the reaction of trichloroacetimidates with a variety of nucleophiles. researchgate.netuni-konstanz.de Its activation can lead to the formation of highly reactive glycosyl triflate intermediates. rsc.org The reaction is often rapid, even at low temperatures. nih.gov

Boron Trifluoride Diethyl Etherate (BF3·OEt2): This is another widely used Lewis acid catalyst for trichloroacetimidate activation. numberanalytics.comwikipedia.org Its activation of trichloroacetimidate donors can proceed through the formation of intermediate glycosyl fluorides, which subsequently react with the nucleophile. researchgate.net The stereospecific formation of these fluorides suggests a concerted mechanism that is not accounted for in the classic dissociative pathway. researchgate.net

The strength of the Lewis acid and the reaction temperature are crucial parameters for controlling the stereoselectivity of the reaction. Strong Lewis acids and higher temperatures can favor an SN1-like pathway, which may lead to a loss of stereocontrol. nih.gov For example, the reaction of a glycosyl trichloroacetimidate with an alcohol at 0 °C in the presence of either TMSOTf or BF3·OEt2 resulted in a 1:1 mixture of anomers, indicative of a carbocationic intermediate. nih.gov

| Lewis Acid Catalyst | Intermediate Formed | Observation | Reference |

| Trimethylsilyl Triflate (TMSOTf) | Glycosyl triflate | Catalytically activates the trichloroacetimidate. In the absence of a nucleophile, can lead to rearrangement products. | researchgate.netrsc.org |

| Boron Trifluoride Diethyl Etherate (BF3·OEt2) | Glycosyl fluoride (B91410) | Transforms the trichloroacetimidate into a glycosyl fluoride with inversion of stereochemistry. | researchgate.net |

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathway and the nature of the intermediates is essential for controlling the outcome of reactions involving this compound. The mechanism can range along a continuum from a purely associative (SN2) to a purely dissociative (SN1) process. universiteitleiden.nl

In many cases, particularly with strong Lewis acid activation, the reaction of trichloroacetimidates proceeds through a dissociative, SN1-type mechanism. nih.govuni-konstanz.de This pathway involves the departure of the trichloroacetamide leaving group to form a carbocationic intermediate. libretexts.org This intermediate is a key species that dictates the stereochemical outcome of the reaction. nih.gov The formation of the carbocation is often the rate-determining step. masterorganicchemistry.comlibretexts.org

A hallmark of the SN1 mechanism is the formation of a planar, sp2-hybridized carbocation. libretexts.org The nucleophile can then attack this planar intermediate from either face with roughly equal probability. libretexts.orgyoutube.com If the carbon atom bearing the leaving group is a stereocenter, this leads to a loss of stereochemical information, resulting in a mixture of retention and inversion products, a process known as racemization. libretexts.orgmasterorganicchemistry.com

Experimental evidence strongly supports the existence of such pathways in trichloroacetimidate chemistry.

Studies have shown that the reaction of a chiral trichloroacetimidate can proceed with complete racemization, providing compelling evidence for an SN1-type mechanism involving a carbocation intermediate. core.ac.uk

The observation of a 1:1 mixture of α/β isomers when using catalysts like TMSOTf or BF3·OEt2 at 0°C further supports the formation of a non-selective oxocarbenium ion intermediate. nih.gov

This loss of stereocontrol is a direct consequence of the geometry of the carbocation intermediate, which allows for non-stereospecific nucleophilic attack. libretexts.orgchemistrysteps.com

The feasibility of an SN1 pathway is highly dependent on the stability of the carbocation intermediate formed. libretexts.org More stable carbocations form faster, thus accelerating the rate of the SN1 reaction. libretexts.orgmasterorganicchemistry.com Several factors contribute to the stabilization of these electron-poor species:

Substitution: Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon (tertiary > secondary > primary > methyl). libretexts.orglibretexts.org Alkyl groups are weak electron-donating groups that help disperse the positive charge through induction and hyperconjugation. libretexts.orgyoutube.com

Resonance: Adjacent pi bonds (e.g., from an aromatic ring or a double bond) or atoms with lone pairs can stabilize a carbocation by delocalizing the positive charge through resonance. masterorganicchemistry.comyoutube.com This is a powerful stabilizing effect.

Neighboring Group Participation: In the context of this compound, while the phthalimido group is generally considered electron-withdrawing, the potential for neighboring group participation from other functional groups on the molecule could influence intermediate stability. However, electron-withdrawing groups in close proximity generally destabilize carbocations. libretexts.orglibretexts.org

The interplay of these factors determines the energy of the transition state leading to the carbocation, and therefore the propensity for the reaction to follow an SN1-like trajectory. masterorganicchemistry.com

SN2-like Mechanistic Considerations

Reactions involving this compound with various nucleophiles can proceed through a mechanism analogous to a bimolecular nucleophilic substitution (SN2) reaction. syr.edunih.gov In this pathway, a nucleophile attacks the electrophilic carbon atom of the phthalimidomethyl group, leading to the displacement of the trichloroacetamide leaving group. uni-konstanz.de

The core characteristics of an SN2 mechanism are applicable here:

Concerted Process: The reaction occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. masterorganicchemistry.comyoutube.com

Backside Attack: The nucleophile attacks the carbon center from the side opposite to the leaving group (180° from the C-O bond). masterorganicchemistry.com This approach minimizes steric hindrance and allows for optimal orbital overlap.

Stereochemical Inversion: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reacting carbon center, often referred to as a Walden inversion. nih.gov If the carbon is a stereocenter, its configuration will be inverted in the product.

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. youtube.comyoutube.com

The facility of this SN2-like reaction is influenced by several factors. The trichloroacetimidate moiety is an excellent leaving group due to the electron-withdrawing nature of the three chlorine atoms, which stabilizes the resulting trichloroacetamide anion. The reaction is often catalyzed by a Lewis acid, which coordinates to the nitrogen or oxygen of the imidate, further enhancing its leaving group ability and activating the substrate for nucleophilic attack. syr.edu Carbon, oxygen, sulfur, and nitrogen-based nucleophiles have all been shown to participate in these substitution reactions. syr.edu

Table 1: Key Features of the SN2-like Mechanism

| Feature | Description |

|---|---|

| Kinetics | Second-order; rate = k[Substrate][Nucleophile] |

| Mechanism | Single, concerted step |

| Stereochemistry | Inversion of configuration at the electrophilic carbon |

| Transition State | Trigonal bipyramidal geometry with partial bonds to both the nucleophile and the leaving group masterorganicchemistry.com |

| Substrate | Favored for sterically unhindered carbons (e.g., methyl, primary) youtube.com |

Sigmatropic Rearrangements

In addition to substitution reactions, trichloroacetimidates are renowned for undergoing concerted, pericyclic reactions known as sigmatropic rearrangements. wikipedia.org These intramolecular reactions involve the migration of a sigma (σ) bond across a pi (π) system, resulting in a constitutional isomer of the starting material. uh.edu The classification of these rearrangements is given by an [i,j] notation, which denotes the number of atoms in each fragment involved in the bond migration. wikipedia.org

For trichloroacetimidates, the most prominent of these is the uni-konstanz.deuni-konstanz.de-sigmatropic rearrangement, famously known as the Overman rearrangement. nih.gov Although the title compound itself is not an allylic imidate and thus not primed for a classical Overman rearrangement, the trichloroacetimidate functional group is central to this class of reactions. Studies on related systems show that trichloroacetimidates can also participate in other, less common sigmatropic shifts, such as uni-konstanz.dersc.org-rearrangements. rsc.orgnih.gov

These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. uh.edunih.gov The feasibility and stereochemical outcome of a sigmatropic rearrangement depend on the number of electrons in the cyclic transition state and whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π system. uh.edu For example, uni-konstanz.deuni-konstanz.de-rearrangements are thermally allowed, suprafacial processes involving a six-electron, chair-like transition state, which effectively transmits chirality from the reactant to the product. nih.gov Some rearrangements of trichloroacetimidates that are formally forbidden by Woodward-Hoffmann rules have been proposed to occur via pseudopericyclic pathways, which involve orthogonal orbitals and have different geometric constraints. rsc.orgnih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of this compound. Methods such as Density Functional Theory (DFT) and molecular modeling allow for the detailed examination of transition states, reaction kinetics, and the origins of stereoselectivity.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is particularly effective for locating and characterizing the transition state (TS) structures of chemical reactions. By calculating the potential energy surface, researchers can map the lowest energy path from reactants to products, with the TS representing the maximum energy point along this path.

For reactions involving trichloroacetimidates, DFT studies have been instrumental in:

Confirming Mechanisms: Calculations can differentiate between competing pathways, such as an SN2-like substitution versus a sigmatropic rearrangement, by comparing the activation energies of their respective transition states.

Analyzing Transition State Geometry: DFT can optimize the three-dimensional structure of a transition state. researchgate.net For instance, in a uni-konstanz.dersc.org-sigmatropic rearrangement of a coumarin (B35378) trichloroacetimidate, transition state calculations using the B3LYP functional supported the proposed pseudopericyclic mechanism. rsc.org

Quantifying Activation Barriers: The calculated energy difference between the reactants and the transition state provides the activation energy (ΔG‡), a key predictor of reaction feasibility. Lower activation barriers correspond to faster reaction rates.

These computational studies provide a molecular-level picture that is often inaccessible through experimental means alone, offering deep insight into the electronic and steric factors that govern the reaction. researchgate.net

Kinetic Analysis of Reaction Rates and Enantiodetermining Steps

The study of reaction kinetics provides quantitative data on reaction speeds and the factors that influence them. For reactions of this compound, the kinetic profile is directly linked to the underlying mechanism.

SN2-like Reactions: As a bimolecular process, the SN2-like pathway exhibits second-order kinetics, where the rate is proportional to the concentration of both the trichloroacetimidate substrate and the nucleophile. youtube.com Kinetic experiments that show this second-order dependence provide strong evidence for this mechanism.

Sigmatropic Rearrangements: As unimolecular reactions, these rearrangements are expected to follow first-order kinetics, where the rate depends only on the concentration of the trichloroacetimidate.

In reactions that produce a chiral product, the step that determines the final enantiomeric composition is known as the enantiodetermining step. Computational kinetic analysis can identify this step by comparing the activation energies of the two competing pathways leading to the (R) and (S) enantiomers. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction, providing a theoretical basis for the observed stereoselectivity.

Molecular Modeling for Stereoselectivity and Enantioinduction

Molecular modeling is a crucial tool for understanding and predicting the stereochemical outcomes of reactions. For chiral molecules reacting with this compound, or in reactions that create a new stereocenter, computational models can explain why one stereoisomer is formed in preference to another.

The origin of stereoselectivity lies in the subtle energy differences between the diastereomeric transition states leading to the possible stereoisomers. Molecular models, often generated using DFT, can calculate these energies with high accuracy. For example, in the context of a uni-konstanz.deuni-konstanz.de-sigmatropic rearrangement, modeling the possible chair-like transition states can explain the observed facial selectivity and high degree of chirality transfer. nih.gov The model can reveal unfavorable steric interactions or stabilizing electronic interactions in one transition state compared to another, thereby explaining the preference for a specific product. This predictive power is invaluable for designing new asymmetric syntheses and for optimizing reaction conditions to achieve high levels of enantioinduction.

Table 2: Computationally Derived Parameters and Their Significance

| Parameter | Method of Determination | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | DFT Transition State Calculation | Determines the reaction rate; lower values indicate a faster reaction. |

| Transition State Geometry | DFT Geometry Optimization | Reveals the structural nature of the highest energy point, confirming the mechanism (e.g., trigonal bipyramidal for SN2, chair-like for uni-konstanz.deuni-konstanz.de shift). |

| Difference in Activation Energies (ΔΔG‡) | DFT Calculations of Diastereomeric Transition States | Predicts the enantiomeric or diastereomeric ratio of the products; explains the origin of stereoselectivity. |

Strategic Applications of O Phthalimidomethyl Trichloroacetimidate in Organic Synthesis

Phthalimidomethylation Reactions with Diverse Nucleophiles

o-Phthalimidomethyl trichloroacetimidate (B1259523) is particularly valued for its reactivity towards both oxygen and carbon nucleophiles. The activation of the trichloroacetimidate moiety, typically with a catalytic amount of a Lewis acid, generates a highly reactive oxocarbenium ion intermediate. This intermediate is readily intercepted by nucleophiles, leading to the formation of the corresponding phthalimidomethylated product and trichloroacetamide (B1219227) as a byproduct. The mild reaction conditions and high yields associated with these transformations make it a preferred method for introducing the phthalimidomethyl group.

The reaction of o-phthalimidomethyl trichloroacetimidate with oxygen nucleophiles, primarily alcohols, serves as a robust method for installing the phthalimidomethyl (Pim) protecting group. This protecting group is stable under a variety of reaction conditions but can be cleaved when necessary, making it a valuable tool in multistep synthesis.

The phthalimidomethylation of primary and secondary alcohols proceeds efficiently in the presence of a catalytic amount of an acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. Research has demonstrated that the reagent reacts smoothly with a range of simple and sterically diverse alcohols, affording the corresponding phthalimidomethyl ethers in high yields. uni-konstanz.de

For instance, the reaction with primary alcohols like benzyl (B1604629) alcohol and more complex structures such as 5-methyl-2-phenyl-1,3-dioxane-5-methanol provides the desired products in excellent yields. uni-konstanz.de Secondary alcohols, including isopropyl alcohol and cyclohexyl alcohol, also react effectively, showcasing the broad applicability of this method for the O-protection of hydroxyl groups. uni-konstanz.de The high yields, often ranging from 77% to 90%, underscore the efficiency of this transformation. uni-konstanz.de

| Alcohol Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Isopropyl alcohol | N-(Isopropoxymethyl)phthalimide | BF₃·OEt₂ | 77 | uni-konstanz.de |

| Cyclohexyl alcohol | N-(Cyclohexyloxymethyl)phthalimide | BF₃·OEt₂ | 85 | uni-konstanz.de |

| Benzyl alcohol | N-(Benzyloxymethyl)phthalimide | BF₃·OEt₂ | 90 | uni-konstanz.de |

| 5-Methyl-2-phenyl-1,3-dioxane-5-methanol | N-(((5-methyl-2-phenyl-1,3-dioxan-5-yl)methoxy)methyl)phthalimide | BF₃·OEt₂ | 88 | uni-konstanz.de |

In the realm of carbohydrate chemistry, the selective protection of hydroxyl groups is paramount for the synthesis of complex oligosaccharides and glycoconjugates. The trichloroacetimidate method is a cornerstone of modern glycosylation chemistry, and by extension, the use of this compound provides a reliable strategy for protecting hydroxyl groups within carbohydrate scaffolds. uni-konstanz.de

The phthalimidomethyl (Pim) group offers a stable ether linkage that can withstand various synthetic manipulations commonly employed in carbohydrate synthesis. Its introduction using the trichloroacetimidate donor occurs under mild, acid-catalyzed conditions that are compatible with other sensitive functional groups and protecting groups present on the sugar backbone. This application allows for the strategic differentiation of hydroxyl groups, guiding subsequent glycosylation or functionalization steps at specific positions. Following its role as a protecting group, the phthaloyl residue can be removed to unveil an aminomethyl group for further derivatization or to regenerate the free hydroxyl group, highlighting its versatility in complex synthetic pathways. uni-konstanz.de

Beyond its use in O-protection, this compound is a potent reagent for forming new carbon-carbon bonds. When activated by a Lewis acid, it serves as an electrophile in reactions with various carbon-based nucleophiles, including aromatic compounds, alkenes, and active methylene (B1212753) species.

The reaction of this compound with arenes and substituted benzenes proceeds via a Friedel-Crafts-type alkylation mechanism. syr.edu In the presence of a catalytic amount of TMSOTf, the reagent effectively phthalimidomethylates electron-rich aromatic compounds. The reaction demonstrates good yields and predictable regioselectivity based on the directing effects of the substituents on the benzene (B151609) ring.

For example, the reaction with 1,3,5-trimethylbenzene (mesitylene) yields the corresponding N-mesitylmethylphthalimide in high yield. Similarly, electron-rich substituted benzenes such as 1,2-dimethoxybenzene (B1683551) and 1,3-dimethoxybenzene (B93181) are readily alkylated to afford the N-benzylphthalimide derivatives. This method provides a direct route to N-arylmethylphthalimides, which are valuable synthetic intermediates.

| Arene Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3,5-Trimethylbenzene | N-(2,4,6-Trimethylbenzyl)phthalimide | 89 | syr.edu |

| 1,2-Dimethoxybenzene | N-(3,4-Dimethoxybenzyl)phthalimide | 78 | syr.edu |

| 1,3-Dimethoxybenzene | N-(2,4-Dimethoxybenzyl)phthalimide | 85 | syr.edu |

The electrophilicity of the activated this compound also enables reactions with other types of carbon nucleophiles. Alkenes, for instance, can undergo addition reactions. The reaction with cyclohexene, catalyzed by TMSOTf, results in the formation of N-(cyclohex-2-en-1-ylmethyl)phthalimide, demonstrating the ability of the reagent to engage in allylic C-H functionalization or related addition-elimination pathways.

Furthermore, active methylene compounds, which possess acidic protons and can form stabilized carbanions (enolates), are excellent nucleophiles for this transformation. The reaction with acetylacetone (B45752) (2,4-pentanedione) in the presence of TMSOTf proceeds smoothly to yield 3-(phthalimidomethyl)pentane-2,4-dione. This highlights the reagent's utility in constructing carbon-carbon bonds with β-dicarbonyl compounds, providing access to functionalized building blocks for further synthetic elaboration.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexene | N-(Cyclohex-2-en-1-ylmethyl)phthalimide | 65 | syr.edu |

| Acetylacetone | 3-(Phthalimidomethyl)pentane-2,4-dione | 80 | syr.edu |

C-Phthalimidomethylation of Carbon Nucleophiles (C-C Bond Formation)

Utilization with Silylated Carbon Nucleophiles

This compound exhibits high electrophilicity towards a variety of carbon nucleophiles in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf), enabling the formation of carbon-carbon bonds. This reactivity extends to silylated carbon nucleophiles such as silyl (B83357) enol ethers and silyl ketene (B1206846) acetals, which are valuable intermediates in organic synthesis.

The reaction of this compound with silyl enol ethers would provide a direct route to α-phthalimidomethylated carbonyl compounds. Similarly, its reaction with silyl ketene acetals would yield β-phthalimidomethyl esters. These transformations are synthetically valuable as the resulting products can be further elaborated. For instance, removal of the phthaloyl group via hydrazinolysis would furnish the corresponding primary amines, such as β-amino ketones and β-amino acids.

While the original study by Ali et al. focused on aromatics, alkenes, and active methylene compounds, the principle of activating the trichloroacetimidate with a Lewis acid like TMSOTf is directly applicable to reactions with silylated carbon nucleophiles.

Table 5: Phthalimidomethylation of Carbon Nucleophiles

| Carbon Nucleophile | Reagent | Catalyst | Product Type | Subsequent Product (after deprotection) | Ref. |

| Aromatics, Alkenes, Active Methylene Compounds | This compound | TMSOTf | Phthalimidomethylated compounds | Amines, β-amino ketones, β-amino acids | |

| Silyl Enol Ether (hypothetical) | This compound | TMSOTf | α-Phthalimidomethyl ketone | α-Amino ketone | |

| Silyl Ketene Acetal (hypothetical) | This compound | TMSOTf | β-Phthalimidomethyl ester | β-Amino ester |

N-Phthalimidomethylation of Nitrogen Nucleophiles (C-N Bond Formation)

Catalyzed Rearrangements and Specialized Transformations

This compound serves as a versatile intermediate in a variety of specialized chemical transformations. Its reactivity, particularly after activation with a catalyst, allows for its participation in rearrangements, alkylations, and other bond-forming reactions.

Rearrangement of Allylic and Benzylic Trichloroacetimidates to Trichloroacetamides

The rearrangement of allylic trichloroacetimidates to the corresponding trichloroacetamides, known as the Overman rearrangement, is a well-established and powerful method for the synthesis of allylic amines. acs.orgorganic-chemistry.org This transformation is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that proceeds through a concerted, six-membered chair-like transition state, similar to the Claisen rearrangement. nrochemistry.comwikipedia.org The reaction can be induced thermally or catalyzed by transition metals such as palladium(II) or mercury(II). organic-chemistry.orgwikipedia.org The formation of the stable amide functionality provides the thermodynamic driving force, rendering the reaction irreversible. nrochemistry.comyoutube.com

The analogous rearrangement of benzylic trichloroacetimidates to provide benzylic trichloroacetamides has also been explored as a route to benzylic amines. acs.orgresearchgate.netnih.gov This transformation can proceed under thermal conditions or in the presence of Lewis acid catalysts. acs.org A cationic mechanism is often implicated in these rearrangements. acs.orgresearchgate.net

The reactivity of the trichloroacetimidate is influenced by the stability of the potential carbocation intermediate. Imidates that can form stabilized carbocations tend to give higher yields of the rearranged product. acs.org In the context of specialized substrates, the rearrangement of this compound has been investigated. As a primary trichloroacetimidate, it exhibits lower reactivity compared to more substituted analogues. acs.org Achieving the rearrangement to N-(trichloroacetyl)phthalimidine requires significant energy input, proceeding only with Lewis acid catalysis at high temperatures over an extended period. acs.org

Table 1: Lewis Acid-Catalyzed Rearrangement of this compound

| Substrate | Catalyst | Solvent | Conditions | Product |

| This compound | 10 mol % BF₃·OEt₂ | Nitromethane | Reflux, 48 h | N-(trichloroacetyl)phthalimidine |

Data sourced from The Journal of Organic Chemistry. acs.org

Friedel-Crafts Alkylation Reactions

Trichloroacetimidates are effective alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. syr.eduresearchgate.net This reactivity is harnessed in Friedel-Crafts alkylation reactions, where the trichloroacetimidate serves as the electrophile to functionalize aromatic rings. mt.comorganic-chemistry.org The general mechanism involves the activation of the imidate by a Lewis acid, such as aluminum chloride (AlCl₃) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), to generate a highly reactive electrophilic species, which is then attacked by the nucleophilic arene. syr.eduwikipedia.orgbyjus.com

This methodology provides an alternative to traditional Friedel-Crafts conditions that often use toxic alkyl halides. beilstein-journals.org Trichloroacetimidates have been successfully used to alkylate a range of aromatic and heteroaromatic compounds. researchgate.netbeilstein-journals.org For example, they are effective electrophiles for the C3-alkylation of indoles. researchgate.net While extensive studies on this compound in this specific context are limited, its use in related C-glycosylation reactions, which can be viewed as a type of Friedel-Crafts reaction, has been reported using catalytic TMSOTf. syr.edu This suggests its potential as an electrophile for carbon-carbon bond formation with suitable aromatic nucleophiles under Lewis acid catalysis.

Table 2: General Conditions for Friedel-Crafts Reactions with Trichloroacetimidates

| Trichloroacetimidate Type | Nucleophile | Catalyst | Reaction Type |

| Benzylic, Allylic | Arenes, Heteroarenes | Lewis Acid (e.g., BF₃·OEt₂, TMSOTf) | Intermolecular Alkylation |

| Glycosyl | Indoles, Phenols | Lewis Acid (e.g., TMSOTf) | C-Glycosylation |

| Phthalimidomethyl | (potential) | Arenes, Heteroarenes | Lewis Acid (e.g., TMSOTf) |

Intramolecular Hydroamination Reactions

Hydroamination, the addition of an amine N-H bond across an unsaturated carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing nitrogen-containing heterocycles. organicreactions.org A variety of catalysts, including those based on alkali, alkaline earth, and transition metals, as well as Brønsted and Lewis acids, can facilitate this transformation. organicreactions.org

Intramolecular hydroamination reactions using trichloroacetimidate functionality have been developed, particularly for alkyne substrates. Trichloroacetimidates derived from propargyl and homopropargyl alcohols can undergo efficient intramolecular cyclization when treated with a catalytic amount of a cationic gold(I) or silver(I) complex under mild conditions. nih.govrsc.org This reaction provides a direct route to valuable nitrogen-containing cyclic structures. The specific choice of catalyst and reaction conditions can influence the selectivity and efficiency of the transformation. rsc.org Although this catalytic protocol has been demonstrated for certain types of trichloroacetimidates, the application of this compound as the nitrogen source in such intramolecular hydroamination reactions is not extensively documented.

Table 4: Catalysts for Intramolecular Hydroamination of Alkyne-Tethered Trichloroacetimidates

| Catalyst System | Substrate Type | Product Type |

| Cationic Gold(I) Complexes | Trichloroacetimidates from propargyl/homopropargyl alcohols | Nitrogen Heterocycles |

| Silver(I) Complexes | Trichloroacetimidates from propargyl/homopropargyl alcohols | Nitrogen Heterocycles |

Advanced Contributions to Complex Molecule Synthesis

Glycosylation and Oligosaccharide Synthesis

The trichloroacetimidate (B1259523) method is a cornerstone of modern carbohydrate chemistry, prized for its ability to form glycosidic bonds under mild conditions. researchgate.net While specific literature detailing the extensive use of o-Phthalimidomethyl trichloroacetimidate as a glycosyl donor is not abundant, the principles of the trichloroacetimidate method and the role of the phthalimido group provide a strong basis for its application in this field.

The formation of O-glycosidic bonds is a critical step in the synthesis of oligosaccharides and glycoconjugates. The stereochemical outcome of this reaction is of paramount importance, and the trichloroacetimidate method offers several strategies for achieving high stereoselectivity. The reaction is typically activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate. rsc.orgresearchgate.net The stereoselectivity of the glycosylation is influenced by several factors, including the nature of the glycosyl donor and acceptor, the solvent, and the reaction temperature. nih.gov

In the context of this compound, the phthalimido group can be strategically placed within the glycosyl donor to influence the stereochemical outcome of the glycosylation. When located at the C-2 position of a glycosyl donor, the phthalimido group can act as a participating group, leading to the formation of a 1,2-trans-glycoside with high selectivity. nih.gov This is due to the formation of a cyclic intermediate that blocks one face of the molecule, directing the incoming nucleophile to the opposite face.

A study on the synthesis of N-phthalimidomethyl 2,3-dideoxy- and 2,3-unsaturated glycosides demonstrated the reaction of glycals with N-hydroxymethylphthalimide and boron trifluoride etherate, which produced the corresponding phthalimidomethyl unsaturated glycosides. nih.gov Although this does not involve a trichloroacetimidate donor, it highlights the utility of the phthalimidomethyl group in glycoside synthesis.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Predominant Stereochemistry |

| Glycosyl Trichloroacetimidate | Primary Alcohol | TMSOTf | Dichloromethane (B109758) | Dependent on donor structure |

| Glycosyl Trichloroacetimidate | Secondary Alcohol | BF3·OEt2 | Diethyl Ether | Dependent on donor structure |

| C-2 Phthalimido Glycosyl Donor | Alcohol | TMSOTf | Dichloromethane | 1,2-trans |

C-Glycosides are carbohydrate analogs in which the anomeric oxygen is replaced by a carbon atom. This modification makes them resistant to enzymatic hydrolysis, and as such, they are important targets in medicinal chemistry. The synthesis of C-glycosides can be achieved through various methods, including those that utilize glycosyl radicals or involve the reaction of glycosyl donors with carbon nucleophiles. rsc.orgthieme-connect.de

While direct examples of this compound in C-glycoside synthesis are not prevalent in the reviewed literature, the general reactivity of trichloroacetimidates suggests its potential in this area. The Lewis acid-catalyzed activation of a glycosyl trichloroacetimidate generates an oxocarbenium ion intermediate, which can then be trapped by a suitable carbon nucleophile, such as a silyl (B83357) enol ether or an organometallic reagent, to form a C-glycosidic bond. The stereochemical outcome of this reaction is often dependent on the stability of the oxocarbenium ion and the nature of the nucleophile.

Glycolipids and glycosyl amino acids are important classes of biomolecules with diverse biological functions. researchgate.netnih.gov The synthesis of these complex molecules often requires the efficient and stereoselective formation of glycosidic bonds. The trichloroacetimidate method has been widely applied in the synthesis of both glycolipids and glycopeptides containing glycosylated amino acids. researchgate.net

The phthalimidomethyl group can serve as a protecting group for amines, a common functionality in both lipids and amino acids. researchgate.netresearchgate.net In the synthesis of glycosyl amino acids, a phthalimido-protected amino acid can be used as a glycosyl acceptor. The use of a phthaloyl group at the C-2 position of a glycosyl donor is a well-established strategy for achieving 1,2-trans stereoselectivity in the glycosylation of serine and threonine residues. nih.gov

Control over the anomeric stereochemistry is a central challenge in glycosylation chemistry. The phthalimido group, when positioned at the C-2 carbon of a glycosyl donor, exerts a powerful directing effect, leading to the formation of 1,2-trans glycosidic linkages with high fidelity. nih.gov This neighboring group participation proceeds through the formation of a cyclic phthalimido intermediate, which shields the α-face of the anomeric carbon, thereby directing the glycosyl acceptor to attack from the β-face. This strategy is highly reliable for the synthesis of β-glucosaminides and β-galactosaminides.

For the synthesis of 1,2-cis glycosides, the use of a non-participating group at the C-2 position is required. In such cases, the stereochemical outcome is influenced by other factors, such as the anomeric effect, solvent effects, and the nature of the promoter.

Natural Product Synthesis and Structural Analogs

This compound and related trichloroacetimidates have proven to be valuable reagents in the total synthesis of complex natural products, particularly those containing the pyrroloindoline scaffold.

The pyrroloindoline core is a common structural motif in a variety of alkaloids with interesting biological activities. syr.edunih.gov A diversity-oriented approach to the synthesis of functionalized pyrroloindolines has been developed utilizing a trichloroacetimidate leaving group at the C3a position. acs.orgnih.gov This method allows for the rapid incorporation of various nucleophiles, including anilines, alcohols, thiols, and carbon nucleophiles, under Lewis acid catalysis. acs.orgnih.gov

Arundinine: The total synthesis of arundinine has been achieved using this methodology. The key step involves the displacement of the C3a-trichloroacetimidate of a pyrroloindoline intermediate with an oxygen nucleophile to form the characteristic ether linkage of the natural product. syr.eduacs.org

Psychotriasine: A formal synthesis of psychotriasine has also been accomplished. syr.eduacs.org The strategy involves the reaction of the pyrroloindoline trichloroacetimidate with an aniline (B41778) derivative. The resulting product can then be further elaborated to an intermediate in a known route to psychotriasine. acs.org

Kapakahine C: The application of this trichloroacetimidate-based method is also being explored for the synthesis of the more complex pyrroloindoline natural product, kapakahine C. syr.eduemerging-researchers.org The proposed strategy involves the coupling of a pyrroloindoline trichloroacetimidate motif with a pyrroloindoline alcohol motif to form a key C-N bond. emerging-researchers.org

| Target Molecule | Key Reaction Step | Nucleophile | Catalyst | Yield |

| Arundinine | C3a-O bond formation | Phenol derivative | BF3·OEt2 | - |

| Psychotriasine (Formal Synthesis) | C3a-N bond formation | Aniline derivative | BF3·OEt2 | High |

| Kapakahine C (Proposed) | C3a-N bond formation | Pyrroloindoline alcohol | Lewis Acid | - |

Access to 3,3'-Disubstituted Indolenines

The indolenine scaffold is a key structural motif in numerous natural products and medicinally relevant molecules. The synthesis of 3,3'-disubstituted indolenines can be efficiently achieved through the Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidate electrophiles. nih.gov This method provides a robust alternative to transition-metal-catalyzed or strong-base-promoted alkylation strategies. mdpi.com

The reaction proceeds via the selective C3-alkylation of the indole (B1671886) ring. nih.gov Under the influence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the trichloroacetimidate is activated, generating a reactive electrophile that is readily attacked by the nucleophilic indole. mdpi.com This process allows for the direct dialkylation of 2-substituted indoles to furnish the desired 3,3-dialkyl indolenines, which are valuable intermediates for creating more complex spiroindoline systems. mdpi.com The reaction conditions are generally mild, and the methodology is notable for its effectiveness even with electron-poor indoles, which can be challenging substrates for other alkylation methods. mdpi.com

| Indole Substrate | Trichloroacetimidate Electrophile | Lewis Acid Catalyst | Product | Key Feature |

|---|---|---|---|---|

| 2,3-Disubstituted Indole | Alkyl/Allyl Trichloroacetimidate | TMSOTf | 3,3'-Disubstituted Indolenine | Selective C3-alkylation |

| 2-Substituted Indole | Alkyl/Allyl Trichloroacetimidate | TMSOTf | 3,3-Dialkyl Indolenine | Direct dialkylation of less substituted indoles |

Construction of Complex Heterocyclic Ring Systems (e.g., Communesin Core, Dictyodendrin E)

The reactivity of trichloroacetimidates extends to the assembly of sophisticated heterocyclic frameworks. The alkylation chemistry developed for indoles has been successfully applied toward the synthesis of the core tetracyclic ring system found in the communesin family of natural products. syr.edu The communesins are structurally complex alkaloids that feature a congested heptacyclic core, and synthetic access to these molecules is a significant challenge. The trichloroacetimidate-based alkylation provides a key step in building the foundational structure of these molecules.

Similarly, while direct application of this compound in published syntheses of Dictyodendrin E is not prominent, the underlying principle of using trichloroacetimidates as potent alkylating agents is a recognized strategy for constructing complex natural product skeletons. syr.edu The synthesis of molecules like Dictyodendrin E, a marine alkaloid with a highly substituted pyrrolo[2,3-c]carbazole core, often relies on strategic C-C bond formations where activated electrophiles are essential. The application of p-methoxybenzyl (PMB)-trichloroacetimidate has been explored in synthetic approaches toward Dictyodendrin E, highlighting the adaptability of the trichloroacetimidate methodology in complex settings. syr.edu

Synthesis of Organophosphorus Compounds

This compound and related reagents are instrumental in the synthesis of organophosphorus compounds, particularly phosphonates, which are notable for their applications as isosteric analogs of natural phosphate (B84403) esters. nih.govrsc.org

Preparation of Ether Phosphonates via C-O Bond Formation

A straightforward and efficient method for preparing various ether phosphonates involves the use of trichloroacetimidates. rsc.org This strategy transforms the hydroxyl group of α-hydroxy phosphonates into a trichloroacetimidate, which is an excellent leaving group. nih.gov In the presence of a catalytic amount of a Lewis acid like TMSOTf, these activated phosphonate (B1237965) trichloroacetimidates react with primary and secondary alcohols (O-nucleophiles) to form the desired ether phosphonates through a C-O bond linkage. nih.govnih.gov This method is characterized by good yields (typically 55-90%) and short reaction times. nih.govnih.gov The trichloroacetimidate approach has been shown to be generally more efficient than comparable methods using acetate (B1210297) leaving groups. nih.gov

| Substrate | Reagent | Nucleophile | Catalyst | Bond Formed | Product |

|---|---|---|---|---|---|

| α-Hydroxy Phosphonate | Trichloroacetonitrile (B146778) | Primary/Secondary Alcohol | TMSOTf | C-O | Ether Phosphonate |

Synthesis of Alpha-Substituted Methyl Phosphonates

The versatility of the trichloroacetimidate method is further demonstrated in its application to form C-C bonds for the synthesis of α-substituted methyl phosphonates. nih.gov This protocol is particularly valuable for modifying α-hydroxy phosphonates to introduce a variety of substituents at the alpha position. researchgate.net

In this context, an α-hydroxy phosphonate is first converted to its corresponding trichloroacetimidate. This intermediate then serves as a potent electrophile that can react with a range of carbon-based nucleophiles (C-nucleophiles). researchgate.net Suitable C-nucleophiles include activated arenes, styrene, allyltrimethylsilane, and silyl enol ethers. researchgate.net The reaction, typically catalyzed by TMSOTf, proceeds in good yields and with short reaction times, affording a diverse array of α-substituted-α-arylmethyl phosphonates. researchgate.net This C-C bond-forming strategy complements the C-O bond formation described previously and underscores the broad utility of trichloroacetimidate chemistry in creating functionalized phosphonate derivatives. nih.govresearchgate.net

Future Research Trajectories and Methodological Innovations

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The activation of o-phthalimidomethyl trichloroacetimidate (B1259523) and related trichloroacetimidates has traditionally relied on Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). While effective, the development of new catalytic systems is a key area of research aimed at improving reaction outcomes and simplifying procedures.

Future work will likely focus on several promising avenues. Heterogeneous catalysts, such as perchloric acid immobilized on silica (B1680970) (HClO₄–SiO₂), have shown promise in providing enhanced stereoselectivity in glycosylation reactions with trichloroacetimidate donors, suggesting their potential applicability in phthalimidomethylation reactions. uni-konstanz.de Such solid-supported catalysts offer the significant advantage of simplified purification, as they can be easily removed by filtration.

Cooperative catalysis is another emerging area. For instance, the use of a singly protonated phenanthrolinium salt has been shown to act as a cooperative catalyst in glycosylation reactions with trichloroacetimidates, activating both the donor and acceptor simultaneously to achieve high β-selectivity. nih.gov Exploring similar cooperative catalytic systems for phthalimidomethylation could lead to enhanced control over stereochemistry and reactivity. Furthermore, milder alternatives to TMSOTf, such as silver triflate (AgOTf), have been investigated to reduce degradation in sensitive glycosylation reactions, a strategy that could be beneficial for delicate substrates in phthalimidomethylation.

The development of organocatalysts for trichloroacetimidate activation is also a burgeoning field. While many current systems rely on metal-based Lewis acids, the exploration of purely organic catalysts could offer advantages in terms of cost, toxicity, and environmental impact. Research into catalysts that operate through different activation modes will be crucial for expanding the synthetic chemist's toolkit for reactions involving o-phthalimidomethyl trichloroacetimidate.

Expansion of Substrate Diversity and Reaction Manifolds

While this compound has been successfully employed with a range of oxygen and carbon nucleophiles, there is considerable scope for expanding its reactivity to a broader array of substrates and reaction types.

The reaction with nitrogen nucleophiles, for example, has been explored with pyrazoles and sulfonamides, but a more systematic investigation into its reactivity with a wider variety of amines, amides, and other nitrogen-containing heterocycles is warranted. uni-konstanz.de Similarly, while the reaction with sulfur nucleophiles has been demonstrated for related trichloroacetimidates, a detailed study with this compound would be a valuable addition to its synthetic repertoire. syr.edu

Beyond simple nucleophilic substitution, the integration of this compound into more complex reaction manifolds is a promising area for future research. This could include its use in cascade or domino reactions, where the initial phthalimidomethylation triggers a subsequent series of transformations in a single pot. Multicomponent reactions, where the trichloroacetimidate, a nucleophile, and a third component are combined to rapidly build molecular complexity, also represent an exciting frontier.

Furthermore, exploring the reactivity of this compound with different classes of carbon nucleophiles, beyond simple arenes and enol ethers, could lead to novel carbon-carbon bond-forming reactions. For instance, its reaction with organometallic reagents or in transition-metal-catalyzed cross-coupling reactions could open up new avenues for the synthesis of complex molecules.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A more profound understanding of the reaction mechanism of this compound with various nucleophiles is crucial for optimizing existing protocols and designing new reactions. While a general understanding of trichloroacetimidate activation exists, detailed mechanistic studies employing advanced techniques are largely unexplored for this specific reagent.

In-situ spectroscopic techniques, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to directly observe reactive intermediates. rsc.org Such studies on related glycosyl trichloroacetimidates have provided valuable insights into the nature of the activated species and the role of the catalyst. nih.gov Similar investigations with this compound could elucidate the structure of key intermediates and transition states, leading to a more rational approach to catalyst and reaction condition optimization.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for mapping out reaction pathways and understanding the factors that control reactivity and selectivity. rsc.org DFT calculations can be used to model the transition states for nucleophilic attack, providing insights into the origins of stereoselectivity and the influence of different catalysts and substrates. nih.gov Such computational models can also predict the feasibility of new, yet to be experimentally tested, reaction manifolds.

Isotopic labeling studies can also provide definitive evidence for proposed reaction mechanisms. For instance, crossover experiments with labeled trichloroacetimidates have been used to distinguish between intramolecular and intermolecular pathways for side product formation. nih.gov Applying these techniques to the reactions of this compound would provide a more complete mechanistic picture, enabling the development of more efficient and selective synthetic methods.

Integration into Automated Synthesis and High-Throughput Methodologies

The increasing demand for the rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the development of reactions that are amenable to automation and high-throughput formats. The robust and versatile nature of this compound makes it an excellent candidate for integration into these modern synthetic workflows.

Automated synthesis platforms, which utilize robotic systems to perform reactions in a parallel or sequential manner, could be adapted to carry out phthalimidomethylation reactions. chemh.comchemistryworld.com The development of standardized protocols and reagent cartridges for use in these systems would enable the rapid generation of libraries of phthalimidomethyl-containing compounds for biological screening.

High-throughput experimentation (HTE) techniques, where a large number of reactions are performed in parallel on a small scale, are ideal for the rapid optimization of reaction conditions. HTE could be used to screen a wide range of catalysts, solvents, and other reaction parameters for the phthalimidomethylation of various substrates, leading to the rapid identification of optimal conditions for specific applications.

Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. vapourtec.comresearchgate.netnih.gov The development of flow-based protocols for the synthesis and subsequent reactions of this compound would be a significant advancement, enabling the scalable and efficient production of aminomethylated compounds. researchgate.net The integration of in-line analytical techniques, such as mass spectrometry and NMR, would allow for real-time reaction monitoring and optimization. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing o-Phthalimidomethyl trichloroacetimidate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, cyclopropylmethanol reacts with trichloroacetonitrile in the presence of a base catalyst like DBU (1,8-diazabicycloundec-7-ene) to form trichloroacetimidates in high yields (e.g., 92%) . Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (room temperature to 0°C), and catalyst loading. Post-synthesis, purification via silica gel chromatography ensures high purity (>95%), validated by NMR (δ 0.3–1.2 ppm for cyclopropyl protons, δ 8.23 ppm for NH) .

Q. How are trichloroacetimidates activated in glycosylation or alkylation reactions, and what catalysts are optimal?

- Methodological Answer : Trichloroacetimidates are activated by Lewis acids such as trimethylsilyl triflate (TMSOTf) or HClO4–SiO2. For example, TMSOTf (5–10 mol%) in anhydrous dichloromethane enables C–O bond formation with primary/secondary alcohols, yielding ether phosphonates in 55–90% efficiency . HClO4–SiO2 offers improved α-selectivity in glycosylations compared to TMSOTf, particularly with non-participating protecting groups, achieving comparable yields (70–85%) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For example, NH protons in trichloroacetimidates resonate at δ 8.1–8.3 ppm, while cyclopropyl CH2 appears at δ 4.1–4.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C24H23Cl3N2O7 for a galactopyranose derivative) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >98% purity for deposition-grade reagents .

Advanced Research Questions

Q. How can researchers reconcile contradictory stereochemical outcomes in glycosylation reactions using trichloroacetimidates?

- Methodological Answer : Stereochemical discrepancies arise from competing SN1/SN2 mechanisms. For example, HClO4–SiO2 promotes SN1 pathways, favoring α-anomers via oxocarbenium ion intermediates, while TMSOTf may favor SN2-like inversions . To resolve contradictions:

- Vary solvent polarity (e.g., toluene for SN1, acetonitrile for SN2).

- Use chiral auxiliaries (e.g., benzoyl groups) to lock conformations .

- Validate outcomes with NOESY NMR or X-ray crystallography .

Q. What strategies optimize regioselectivity in the alkylation of complex polyols or peptides using this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask reactive sites (e.g., PMB ethers cleavable by DDQ) to direct alkylation .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., β-elimination) by shortening reaction times .

- Computational Modeling : DFT calculations predict nucleophilicity hierarchies in polyols, guiding reagent design .

Q. How do solvent and catalyst selection impact the scalability of trichloroacetimidate-mediated C–C bond formations?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce selectivity. Dichloromethane balances reactivity and ease of removal .

- Catalyst Loading : Sub-stoichiometric TMSOTf (1–5 mol%) minimizes side reactions in large-scale syntheses .

- Case Study : Ether phosphonate synthesis achieved 90% yield at 10 mmol scale using TMSOTf in CH2Cl2, with <5% dimerization .

Critical Analysis of Contradictions

- vs. 17 : While HClO4–SiO2 enhances α-selectivity in glycosylations, notes trichloroacetimidates' inherent instability under prolonged acidic conditions. Researchers must balance selectivity with reagent degradation by optimizing reaction times (<2 hours) .

- vs. 11 : Cyclopropylmethyl trichloroacetimidate is stable at room temperature , whereas PMB-protected analogs require oxidative cleavage (e.g., DDQ) , highlighting the need for tailored protecting-group strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.